Product packaging for 3-amino-5-methyl-1H-pyrazole-4-carboxamide(Cat. No.:CAS No. 54184-81-5)

3-amino-5-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B3191389
CAS No.: 54184-81-5
M. Wt: 140.14 g/mol
InChI Key: KUFZNKPEPZZPRQ-UHFFFAOYSA-N
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Description

3-Amino-5-methyl-1H-pyrazole-4-carboxamide (CAS 54184-81-5) is a versatile chemical building block belonging to the 3(5)-aminopyrazole class, a group of compounds recognized as privileged scaffolds in medicinal and organic chemistry . This compound serves as a key precursor for synthesizing more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are prevalent in pharmacologically active molecules . Its molecular formula is C 5 H 8 N 4 O, and it has a molecular weight of 140.14 g/mol . In research, this aminopyrazole carboxamide is a valuable intermediate for creating novel compounds with biological activity. Recent studies highlight the application of pyrazole-carboxamide derivatives as potent inhibitors of carbonic anhydrase (CA) enzymes . These hCA I and II isoenzymes are significant therapeutic targets for conditions like glaucoma, epilepsy, and altitude sickness . Furthermore, pyrazole amide derivatives have demonstrated promising in vitro antibacterial effects against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria, such as Acinetobacter baumannii and Klebsiella pneumoniae , indicating their potential in addressing antibiotic resistance . The structure of this compound exhibits prototropic tautomerism, where the proton and the amino group can shift between the two nitrogen atoms in the pyrazole ring . This phenomenon can influence the compound's reactivity, binding interactions, and physical properties, making it an interesting subject for structural studies. Researchers should note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures are recommended, and it is typically recommended to be stored sealed in a dry environment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N4O B3191389 3-amino-5-methyl-1H-pyrazole-4-carboxamide CAS No. 54184-81-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-methyl-1H-pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-2-3(5(7)10)4(6)9-8-2/h1H3,(H2,7,10)(H3,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFZNKPEPZZPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80969141
Record name 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54184-81-5
Record name 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Amino 5 Methyl 1h Pyrazole 4 Carboxamide and Its Derivatives

Precursor Synthesis and Starting Material Derivatization

Preparation of Key Intermediates for Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring necessitates specific 1,3-dielectrophilic compounds that can react with a hydrazine (B178648) source. One of the most common and direct precursors for the title compound is ethyl 2-cyano-3-oxobutanoate. This β-ketoester contains the necessary carbon backbone and functional groups that will become the 4-carboxamide (via the cyano and ester groups) and the 5-methyl group of the final pyrazole.

Another important class of intermediates is β-ketonitriles. The condensation of hydrazines with β-ketonitriles is a prevalent method for synthesizing 3-aminopyrazoles. chim.it For the target molecule, the required intermediate would be 2-cyano-3-oxobutanamide. More broadly, 3-oxoalkanonitriles serve as versatile precursors. A simple route to these compounds has been described starting from enaminones. For instance, the reaction of enaminones with hydroxylamine (B1172632) hydrochloride can yield aldoximes, which are then readily converted to 3-oxoalkanonitriles in a basic medium. nih.govmdpi.comresearchgate.net

Furthermore, α,β-unsaturated nitriles that have a leaving group at the β-position are also key starting materials. These compounds react with hydrazine to form the 3-aminopyrazole (B16455) core directly. chim.itmdpi.com

A summary of key precursors is provided in the table below.

Table 1: Key Precursors for Pyrazole Synthesis
Precursor Type Specific Example Resulting Pyrazole Moiety
β-Ketoester Ethyl 2-cyano-3-oxobutanoate 5-methyl-4-carbethoxy-3-amino pyrazole
β-Ketonitrile 2-cyano-3-oxobutanamide 3-amino-5-methyl-1H-pyrazole-4-carboxamide
Enaminone N,N-dimethyl-1-amino-1-buten-3-one Used to synthesize 3-oxobutanenitrile

Approaches to Introduction of Amino and Carboxamide Functionalities

The introduction of the amino and carboxamide groups onto the pyrazole ring can be achieved either by incorporating them into the starting materials or by functionalizing the pyrazole ring after its formation.

The most direct method for introducing the 3-amino group is through the use of hydrazine or its derivatives as the binucleophilic component in the cyclization reaction. chim.it When a β-ketonitrile or an α,β-unsaturated nitrile reacts with hydrazine, the amino group at position 3 (or 5, depending on the substitution pattern and tautomerism) is formed directly from the nitrile functionality and one of the hydrazine nitrogens. chim.itmdpi.com

The carboxamide group at the 4-position is typically derived from a nitrile or an ester group present in the acyclic precursor.

From a Nitrile Group: A common strategy involves the synthesis of 3-amino-5-methyl-1H-pyrazole-4-carbonitrile. The nitrile group can then be hydrolyzed to the corresponding carboxamide. This hydrolysis can be carried out under acidic or basic conditions.

From an Ester Group: Alternatively, a precursor like ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate can be synthesized. The ester can then be converted to the target carboxamide through amidation, which involves reacting the ester with ammonia (B1221849) or an appropriate amine.

From a Starting Material: A more direct approach involves using a starting material that already contains the amide functionality. For example, a one-pot synthesis has been developed using cyanoacetamide as a key raw material, which ensures the carboxamide group is present from the beginning of the synthetic sequence. google.com

Pyrazolone (B3327878) and Pyrazole Ring Cyclization Strategies

The formation of the pyrazole ring is the cornerstone of the synthesis. Various cyclization strategies have been developed, ranging from traditional methods to more modern, environmentally friendly approaches.

Conventional Organic Synthesis Routes

The classical and most widely used method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and a hydrazine. nih.gov For the synthesis of this compound, a suitable precursor like ethyl 2-cyano-3-oxobutanoate is reacted with hydrazine hydrate. The reaction typically proceeds by initial condensation of the more reactive ketone with one of the hydrazine's nitrogen atoms, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. ijpsjournal.com These reactions are often carried out in a protic solvent like ethanol (B145695) or acetic acid and may be heated to reflux to ensure completion. ijpsjournal.com

The Vilsmeier-Haack reaction is another conventional route used to synthesize pyrazole-4-carbaldehydes from hydrazones, which can then be further functionalized. nih.govnih.gov

Table 2: Conventional Synthesis Example

Starting Materials Reagents/Solvents Product Reference
Substituted ethyl 2,4-dioxo-4-phenyl-butanoates, Hydrazine hydrate Glacial Acetic Acid Pyrazole derivatives ijpsjournal.com
Hydrazones Phosphorus oxychloride, DMF 4-Formyl pyrazoles nih.govnih.gov

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods for pyrazole derivatives. nih.gov These "green" approaches aim to reduce waste, avoid hazardous solvents, and minimize energy consumption. researchgate.net

Key green strategies include:

Water as a Solvent: Performing reactions "on water" has been shown to be a simple and highly efficient method for synthesizing pyrazole-3-carboxylates, avoiding the need for toxic organic solvents and often simplifying product purification. rsc.org

Solvent-Free Reactions: Reactions can be conducted under solvent-free conditions, for example, by grinding the reactants together, sometimes in the presence of a catalyst like tetrabutylammonium (B224687) bromide (TBAB). researchgate.nettandfonline.com This minimizes solvent waste and can lead to shorter reaction times and good yields. tandfonline.com

Microwave and Ultrasound Irradiation: The use of non-conventional energy sources like microwave irradiation and ultrasound has gained prominence. nih.gov Microwave-assisted synthesis can dramatically reduce reaction times and improve yields compared to conventional heating. nih.gov Similarly, ultrasound irradiation can facilitate reactions, often in aqueous media, providing excellent yields under mild conditions. researchgate.netnih.gov

Table 3: Green Synthesis Approaches

Method Key Features Example Reactants Reference
Microwave Irradiation Reduced reaction time, improved yield Aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate nih.gov
Ultrasound Irradiation Mild conditions, use of water as solvent Aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate nih.gov
Solvent-Free Grinding Environmentally friendly, simple Isocyanides, dialkyl acetylenedicarboxylates, 1,2-dibenzoylhydrazines tandfonline.com

Multicomponent Reaction (MCR) Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a final product, represent a highly efficient and atom-economical synthetic strategy. nih.gov They are a key tenet of green chemistry because they reduce the number of synthetic steps and purification procedures, saving time, resources, and reducing waste. researchgate.net

Several MCRs have been developed for the synthesis of functionalized pyrazoles. A common example is the four-component condensation of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. nih.gov This reaction allows for the rapid assembly of complex pyrazole derivatives, such as pyrano[2,3-c]pyrazoles, in a single step. researchgate.netnih.gov While not a direct synthesis of the title compound, this methodology highlights the power of MCRs in creating the pyrazole core with multiple functional groups.

A three-component reaction involving an aldehyde, malononitrile, and phenylhydrazine (B124118) has also been used to prepare 5-amino-3-aryl-1-phenyl-1H-pyrazole-4-carbonitriles under microwave irradiation, showcasing a rapid and efficient MCR approach. benthamdirect.com A one-pot method for producing 3-aminopyrazole-4-carboxamide hemisulfate has also been patented, starting from cyanoacetamide, morpholine, trimethyl orthoformate, and hydrazine hydrate, which exemplifies a clean production MCR. google.com

Functional Group Transformations and Structural Modifications

The core structure of this compound offers multiple sites for chemical modification, including the exocyclic amino group, the carboxamide moiety, and the pyrazole ring itself. These positions can be selectively functionalized to produce a diverse library of derivatives.

Derivatization at the Amino Group (N-substitution)

The amino group at the C3 position of the pyrazole ring is a key nucleophilic center, making it a prime target for various derivatization reactions. encyclopedia.pub 3(5)-Aminopyrazoles are known to be polyfunctional compounds with four primary nucleophilic sites: the two ring nitrogens, the C4 carbon, and the exocyclic amino group. encyclopedia.pub The synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, often utilizes the reactivity of this amino group. For instance, the reaction of 5-aminopyrazole-4-carbonitrile with formamidine (B1211174) in acetic acid can directly yield 5-Amino-1H-pyrazolo[3,4-d]pyrimidine. nih.gov

Another common transformation is the reaction of the amino group with isocyanates. For example, treating 5-amino-1-phenylpyrazolo[3,4-d]pyrimidinone with benzoyl isocyanate can lead to further functionalization. nih.gov These reactions highlight the utility of the amino group as a handle for constructing more complex molecular architectures.

The synthesis of pyrazolo[1,5-a]pyrimidines is another significant application of 3-aminopyrazole derivatives. Condensation reactions between 3-amino-1H-pyrazole-4-carbonitriles and various bidentate electrophiles can be performed with regioselectivity, yielding substituted pyrazolo[1,5-a]pyrimidines. researchgate.netmdpi.com

Table 1: Examples of Derivatization at the Amino Group

Starting Material Reagent(s) Product Type Reference
5-aminopyrazole-4-carbonitrile Formamidine Pyrazolo[3,4-d]pyrimidine nih.gov
3-amino-1H-pyrazole-4-carbonitrile derivatives Nonsymmetrical dielectrophiles Pyrazolo[1,5-a]pyrimidines researchgate.net, mdpi.com

Modifications of the Carboxamide Moiety

The carboxamide group at the C4 position is another versatile site for structural modification. It can be synthesized from a corresponding carboxylic acid or its activated derivatives, such as an acid chloride. A general method involves converting a pyrazole-3-carboxylic acid to its acid chloride using thionyl chloride, which is then reacted with a desired amine or sulfonamide to form the target carboxamide. nih.govmdpi.com For example, novel pyrazole-carboxamides bearing a sulfonamide moiety were synthesized by reacting a pyrazole acid chloride with various sulfonamide derivatives in refluxing THF. nih.gov

The carboxamide functionality can also be introduced via the Vilsmeier-Haack reaction on arylhydrazones to generate pyrazole-4-carbaldehydes, which can be further oxidized and converted to carboxamides. nih.gov Furthermore, the carboxamide group itself can be a precursor to other functional groups. For instance, dehydration of the primary carboxamide can yield the corresponding carbonitrile, a common functional group in many pyrazole-based bioactive molecules. The synthesis of 3-amino-1H-pyrazole-4-carbonitrile derivatives is well-documented and often serves as a key step in the preparation of more complex heterocyclic systems. researchgate.netmdpi.com

Table 2: Synthetic Approaches for Carboxamide Moiety Modification

Precursor Reagent(s) Transformation Product Reference
Pyrazole-3-carboxylic acid 1. SOCl₂2. Sulfonamide Carboxylic acid to sulfonamide-carboxamide Pyrazole-carboxamide with sulfonamide nih.gov
4-nitro-1H-pyrazole-3-carboxylic acid 1. Oxalyl chloride2. Amine Carboxylic acid to carboxamide 1H-pyrazole-3-carboxamide derivative mdpi.com

Substitutions at the Pyrazole Ring (e.g., C3 and C5 positions)

The pyrazole ring itself is amenable to substitution, although the existing substituents (amino at C3, methyl at C5) direct the reactivity. Generally, electrophilic addition occurs preferentially at the C4 position, while nucleophiles tend to add at the C3 and C5 positions. encyclopedia.pubmdpi.com The electronic nature of substituents can influence their preferred position; electron-donating groups often favor the C3 position, whereas electron-withdrawing groups tend to stabilize at the C5 position. mdpi.com

Direct substitution of the existing methyl or amino groups is challenging. More commonly, substituted pyrazoles are built from appropriately functionalized precursors. For example, a variety of 3-aryl(alkyl)-5-trifluoromethyl-1H-pyrazoles have been synthesized from the reaction of 4-alkoxy-4-aryl(alkyl)-1,1,1-trifluoro-3-buten-2-ones with thiosemicarbazide. nih.gov This approach allows for the introduction of diverse substituents at the C3 and C5 positions by choosing the appropriate starting materials.

Cross-coupling reactions, such as the Suzuki coupling, are powerful tools for introducing substituents onto the pyrazole ring. encyclopedia.pub This typically requires prior halogenation of the ring, often at the C4 position, to create a handle for the coupling reaction with a boronic acid or ester. encyclopedia.pub

Regioselectivity and Stereoselectivity in Synthesis of Pyrazole Carboxamides

The synthesis of unsymmetrically substituted pyrazoles from acyclic precursors often raises the issue of regioselectivity, where two or more positional isomers can be formed.

The most common synthesis of the pyrazole core involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative. When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, the reaction can lead to a mixture of regioisomers. However, the reaction conditions and the nature of the substituents can be tuned to favor the formation of a single isomer.

For instance, a highly regiospecific synthesis of 4-substituted 1H-pyrazole-5-carboxylates was achieved from the reaction of unsymmetrical enaminodiketones with tert-butylhydrazine (B1221602) hydrochloride or carboxymethylhydrazine. organic-chemistry.org This method yielded a single regioisomer in high yields, avoiding the need for chromatographic separation. organic-chemistry.org The regioselectivity is driven by the initial attack of the hydrazine at the β-carbon of the enaminodiketone. organic-chemistry.org Similarly, highly regio- and chemo-selective conditions have been developed for synthesizing N1-substituted pyrazoles from the reaction of N,S-thioketal intermediates with substituted hydrazines. nih.gov

Advanced analytical techniques, such as 2D NMR experiments (HMBC, NOESY), are invaluable for unambiguously determining the structure of the resulting regioisomers. mdpi.com For example, 1H-¹⁵N HMBC experiments can reveal three-bond correlations between protons on substituents and the pyrazole ring nitrogens, allowing for clear differentiation between N-1 and N-2 substitution patterns. mdpi.com

Stereoselectivity becomes a key consideration when chiral centers or geometric isomers are present in the final product. A switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles was developed through the Michael addition of pyrazoles to conjugated carbonyl alkynes. mdpi.com The stereochemical outcome was controlled by the presence or absence of a silver carbonate (Ag₂CO₃) catalyst. Reactions without the catalyst yielded the thermodynamically stable (E)-isomer, while its inclusion led to the (Z)-isomer, with the Ag+ ion proposed to act as a coordination guide. mdpi.com

Table 3: Factors Influencing Regio- and Stereoselectivity

Reaction Type Key Factor Outcome Reference
Cyclocondensation of enaminodiketones Use of tert-butylhydrazine hydrochloride High regioselectivity for one isomer organic-chemistry.org
Cyclocondensation of N,S-thioketals Basic conditions, specific hydrazine High regio- and chemo-selectivity nih.gov
Michael addition to alkynes Presence/absence of Ag₂CO₃ Switchable stereoselectivity between (E) and (Z) isomers mdpi.com

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 3 Amino 5 Methyl 1h Pyrazole 4 Carboxamide Derivatives

Rational Design Principles for Analog Generation

The rational design of analogs based on the 3-amino-5-methyl-1H-pyrazole-4-carboxamide scaffold is primarily driven by its proven ability to interact with the ATP-binding site of various protein kinases. The pyrazole (B372694) ring itself is a bioisosteric replacement for other heterocyclic systems and is valued for its metabolic stability. nih.gov The core principle behind analog generation is to optimize the interactions of the molecule with the target protein to enhance potency and selectivity while maintaining favorable pharmacokinetic properties.

Key rational design strategies include:

Structure-Based Drug Design (SBDD): Utilizing X-ray crystal structures of target proteins complexed with lead compounds, medicinal chemists can visualize the binding mode and identify key interactions. The N-H of the pyrazole and the adjacent amino group can form crucial hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. nih.gov The carboxamide group can also participate in hydrogen bonding with the protein backbone or solvent molecules. SBDD allows for the design of new analogs with substituents that can exploit additional binding pockets or displace unfavorable water molecules to improve affinity.

Privileged Scaffold Hopping: The 3-aminopyrazole (B16455) core is considered a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds. nih.gov This allows for "scaffold hopping," where the core is decorated with various substituents that have proven effective in other kinase inhibitor series. This approach accelerates the discovery of potent compounds by leveraging existing knowledge.

Bioisosteric Replacement: To fine-tune the physicochemical properties and biological activity of lead compounds, bioisosteric replacements are frequently employed. For instance, the carboxamide group can be replaced with other hydrogen-bond accepting moieties to modulate solubility, metabolic stability, and potency. Similarly, the methyl group can be substituted with other small alkyl or haloalkyl groups to probe steric and electronic effects.

Systematic Structural Variations and Their Biological Impact

The biological activity of this compound derivatives is highly sensitive to structural modifications at various positions of the molecule. The following subsections detail the impact of these changes.

Influence of Substituents on Pyrazole Ring (e.g., methyl, amino, methylthio groups)

The substituents on the pyrazole ring play a pivotal role in modulating the biological activity and selectivity of the compounds. The 3-amino group is often essential for forming key hydrogen bond interactions with the hinge region of kinases. The nature of the substituent at the 5-position significantly influences the compound's profile.

For instance, in a series of pyrazole-based kinase inhibitors, the replacement of a methyl group with a larger cyclopropyl (B3062369) moiety on the pyrazole ring led to compounds with excellent cellular activity against cyclin-dependent kinase 16 (CDK16). nih.gov This suggests that the 5-position can tolerate and even benefit from larger, more rigid substituents that can occupy a specific hydrophobic pocket in the target enzyme.

In another study on ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates, the presence of the methylthio group at the 3-position was a key feature of the synthesized series which exhibited significant anti-inflammatory and analgesic activities. researchgate.net

Table 1: Influence of Pyrazole Ring Substituents on Biological Activity

Compound IDR1 (Position 3)R2 (Position 5)TargetActivity (IC50/EC50)Reference
10e -CH3-N=CH-Ph-NO2Antitumor (MCF-7)11 µM nih.gov
2 -NH2-CH3Akt1 Kinase1.3 nM nih.gov
11a -NH2-CyclopropylCDK1633.0 nM nih.gov
3a -S-CH3-NH-CO-PhAnti-inflammatorySignificant nih.gov

Note: The data in this table is derived from studies on closely related pyrazole derivatives and is intended to illustrate the general impact of substituents.

Effect of Carboxamide Modifications on Activity

In the development of pyrazolo[3,4-d]pyrimidin-4-one derivatives, the carboxamide functionality was part of a larger heterocyclic system. The manipulation of this part of the molecule, for example, by introducing different substituents on the amide nitrogen, led to a range of anticancer activities against the MCF-7 cell line. nih.gov

Interestingly, in a series of 3-amino-1H-pyrazole-based kinase inhibitors, the introduction of an amide moiety in place of an ester linkage was not well tolerated and resulted in inactive compounds. nih.gov This highlights the high sensitivity of the target protein to the nature of this functional group and its immediate chemical environment.

Impact of N1-Substitution on Biological Efficacy

The N1-position of the pyrazole ring is a key site for modification, as substituents at this position project into the solvent-exposed region of the ATP-binding site in many kinases. This allows for the introduction of various groups to modulate physicochemical properties such as solubility and permeability, as well as to gain additional interactions with the target protein.

In a study on pyrazolo[4,3-c]pyridines, the absence of a substituent at the N1-position of the pyrazole led to a slight decrease in the ability to disrupt the PEX14–PEX5 protein-protein interaction. acs.org This indicates that even a small substituent at this position can be beneficial for activity. The introduction of a phenyl group at the N1-position is a common strategy, as seen in a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives with anticancer activity. nih.gov

In the development of specific RET kinase inhibitors based on a 5-aminopyrazole-4-carboxamide scaffold, an isopropyl group at the N1-position was present in the lead compound, which showed high metabolic stability and potent inhibition of the target kinase. nih.gov

Table 2: Impact of N1-Substitution on Biological Activity

Compound IDN1-SubstituentTargetActivity (IC50)Reference
3 -HPEX14-PEX5 PPISlightly decreased activity acs.org
10e -PhenylAntitumor (MCF-7)11 µM nih.gov
15l -IsopropylRET kinase44 nM nih.gov

Note: The data in this table is compiled from studies on related pyrazole scaffolds to demonstrate the general effect of N1-substitution.

Pharmacophore Mapping and Ligand Efficiency Analysis

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For this compound derivatives, a typical pharmacophore model for kinase inhibition would include:

A hydrogen bond donor feature corresponding to the 3-amino group.

A hydrogen bond donor feature from the pyrazole N1-H (if unsubstituted).

A hydrogen bond acceptor feature from the carboxamide oxygen.

A hydrophobic feature associated with the 5-methyl group.

Additional features depending on the substituents at the N1 and carboxamide positions.

Such models are instrumental in virtual screening campaigns to identify novel compounds with the desired biological activity. preprints.org

Ligand efficiency (LE) is a metric used to assess the binding energy per heavy atom of a compound. It is a valuable tool in lead optimization to identify small, efficient fragments that can be elaborated into more potent drug candidates. For a series of 5-amino-1,2,3-triazole-4-carboxamide inhibitors of Trypanosoma cruzi, a lead compound with high ligand efficiency (LE = 0.35) was prioritized for further optimization, demonstrating the utility of this metric in guiding medicinal chemistry efforts. jst.go.jp While specific LE values for this compound derivatives are not widely reported, the principle of optimizing for high ligand efficiency is a cornerstone of modern drug design.

Cheminformatics-Guided Design for Lead Optimization

Cheminformatics plays a crucial role in the lead optimization process of this compound derivatives. It encompasses a range of computational tools and techniques to analyze, visualize, and predict the properties of molecules. preprints.org

Key applications of cheminformatics in this context include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the physicochemical properties of a series of analogs with their biological activity. These models can then be used to predict the activity of virtual compounds, helping to prioritize synthetic efforts.

Virtual Screening: Large compound libraries can be screened in silico against a pharmacophore model or by docking into the active site of a target protein to identify potential hits. nih.gov

ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs. This early-stage filtering helps to de-risk projects by identifying potential liabilities before significant resources are invested in synthesis and testing.

Library Design: Cheminformatics tools are used to design combinatorial libraries for synthesis, ensuring chemical diversity and coverage of the desired chemical space.

By integrating these computational approaches, medicinal chemists can make more informed decisions, accelerate the design-make-test-analyze cycle, and increase the likelihood of discovering novel drug candidates based on the this compound scaffold.

Pharmacological and Biological Evaluations of 3 Amino 5 Methyl 1h Pyrazole 4 Carboxamide Analogs Pre Clinical Investigations

Antimicrobial Efficacy Studies

The pyrazole (B372694) carboxamide scaffold has served as a foundation for the development of new antimicrobial agents, with various analogs demonstrating efficacy against a range of pathogenic bacteria and fungi.

Analogs of 3-amino-5-methyl-1H-pyrazole-4-carboxamide have been evaluated for their antibacterial properties, showing varied levels of potency against both Gram-positive and Gram-negative bacteria.

One study detailed the synthesis of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives. nih.gov Among these, the N-(1-naphthyl) substituted analog proved to be the most effective against reference strains of Staphylococcus aureus (ATCC 25923 and ATCC 6538) and Staphylococcus epidermidis (ATCC 12228), with a Minimum Inhibitory Concentration (MIC) of 7.81 µg/mL. nih.gov This compound also demonstrated significant activity against clinical isolates of methicillin-sensitive Staphylococcus aureus (MSSA) with MIC values ranging from 0.98 to 31.25 µg/mL, and notably against methicillin-resistant Staphylococcus aureus (MRSA) with MICs between 1.96 and 7.81 µg/mL. nih.gov The activity against other Gram-positive species was recorded with MICs in the range of 15.63-31.25 µg/mL. nih.gov

In another investigation of pyrazole-based molecular hybrids, a series of pyrazole carboxamide derivatives were tested against various pathogens. nih.gov The findings indicated that these compounds generally exhibited good antibacterial activity. nih.gov Specifically, one derivative, compound 5i, was identified as having potent activity against Gram-positive pathogens, while compound 5k showed potent activity against Gram-negative strains. nih.gov Furthermore, a review of antibacterial pyrazoles highlighted that certain imidazo-pyridine substituted pyrazole derivatives act as potent broad-spectrum antibacterial agents, showing efficacy against both Gram-positive and Gram-negative strains, including E. coli, K. pneumoniae, and P. aeruginosa, with Minimum Bactericidal Concentration (MBC) values below 1 μg/mL for most strains. nih.gov

Analog ClassBacterial StrainActivity (MIC/MBC)Reference
N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamideS. aureus (MRSA)1.96-7.81 µg/mL nih.gov
N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamideS. aureus (MSSA)0.98-31.25 µg/mL nih.gov
N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamideS. aureus (ATCC 25923)7.81 µg/mL nih.gov
N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamideS. epidermidis (ATCC 12228)7.81 µg/mL nih.gov
Imidazo-pyridine substituted pyrazole derivativesE. coli, K. pneumoniae, P. aeruginosa<1 µg/mL nih.gov

The antifungal potential of pyrazole carboxamide analogs has been a significant area of research, particularly against fungi that are pathogenic to plants. A study focused on novel pyrazole carboxamide derivatives tested their in vitro activity against four types of phytopathogenic fungi: Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.gov The results showed that several of the synthesized pyrazole carboxamides displayed notable antifungal activity. nih.govresearchgate.net For instance, compounds 7af, 7bc, 7bg, 7bh, and 7bi exhibited moderate antifungal effects. nih.gov

Another investigation into pyrazole carboxamides containing a diarylamine scaffold identified a compound, SCU2028, with potent activity against Rhizoctonia solani, the fungus responsible for rice sheath blight. nih.gov This compound's efficacy was found to be equivalent to the commercial fungicide thifluzamide, with an EC₅₀ value of 0.022 mg/L. nih.gov Electron microscopy revealed that the compound caused destruction of the fungus's cell walls and membranes. nih.gov

A separate study synthesizing a series of pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives also reported significant antifungal findings. nih.govresearchgate.net An isoxazolol pyrazole carboxylate derivative, 7ai, demonstrated strong antifungal activity against R. solani, with an EC₅₀ value of 0.37 µg/mL, which was superior to the commercial fungicide carbendazol (EC₅₀ of 1.00 µg/mL). nih.govresearchgate.net This compound also showed activity against A. porri with an EC₅₀ of 2.24 µg/mL. nih.gov

Analog Class/CompoundFungal StrainActivity (EC₅₀)Reference
SCU2028Rhizoctonia solani0.022 mg/L nih.gov
Isoxazolol pyrazole carboxylate 7aiRhizoctonia solani0.37 µg/mL nih.govresearchgate.net
Isoxazolol pyrazole carboxylate 7aiAlternaria porri2.24 µg/mL nih.gov
Carbendazol (Control)Rhizoctonia solani1.00 µg/mL researchgate.net

Several pyrazole carboxamide analogs have shown significant promise as antitubercular agents. In a study of N-substituted 3-amino-4-phenyl-5-oxo-pyrazolinecarboxamide derivatives, tests were conducted against virulent reference and clinical strains of Mycobacterium bovis and Mycobacterium tuberculosis. nih.gov One derivative, designated R8, exhibited the highest therapeutic potential with MIC values in the range of 7.8–15.6 µg/mL. nih.gov Molecular docking studies suggested that the enoyl acyl carrier protein reductase (InhA) could be a potential molecular target for these pyrazole derivatives. nih.gov

Further research into a novel class of pyrazole carboxamide derivatives identified several compounds with potent activity against the Mycobacterium tuberculosis H37Rv strain. nih.gov Specifically, compounds 5a, 5i, and 5j were noted for their potent activity. nih.gov A more detailed analysis revealed that compound 5e had a significant MIC of 3.12 µg/mL, while compounds 5g and 5m had an MIC of 6.25 µg/mL against the H37Rv strain. nih.gov These findings underscore the potential of the pyrazole carboxamide scaffold in the development of new treatments for tuberculosis. nih.govnih.gov

Anticancer and Anti-proliferative Activity Assessment

The versatility of the pyrazole carboxamide structure has also been leveraged in the search for new anticancer agents, with studies demonstrating cytotoxicity against various cancer cell lines and, in some cases, efficacy in animal models.

The anticancer potential of 1,3,4-trisubstituted pyrazole derivatives was evaluated by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines. psu.edu One compound, 4c, which features a pyrazole core linked to a bicyclic system, demonstrated potent anticancer activity against the majority of these cell lines, with GI₅₀ (50% growth inhibition) values ranging from 0.52 to 5.15 µM. psu.edu This compound showed particular selectivity against the SW-620 colon cancer cell line (GI₅₀ 0.52 µM) and the HOP-92 and HOP-62 non-small cell lung cancer cell lines (GI₅₀ 0.72 and 0.88 µM, respectively). psu.edu

In a different study, a series of 1-H-pyrazole-3-carboxamide derivatives were designed as inhibitors of FLT3 and CDK kinases. nih.gov A lead compound from this series, FN-1501, exhibited potent inhibitory activity against FLT3, CDK2, CDK4, and CDK6 with IC₅₀ values in the nanomolar range. nih.gov It also showed strong anti-proliferative activity against the MV4-11 acute myeloid leukemia cell line with an IC₅₀ of 0.008 µM. nih.gov

Analog/CompoundCancer Cell LineActivity (GI₅₀/IC₅₀)Reference
Compound 4cColon (SW-620)0.52 µM psu.edu
Compound 4cNon-Small Cell Lung (HOP-92)0.72 µM psu.edu
Compound 4cNon-Small Cell Lung (HOP-62)0.88 µM psu.edu
Compound 4cRenal (A498)0.58 µM psu.edu
Compound 4cRenal (RXF 393)0.86 µM psu.edu
FN-1501Acute Myeloid Leukemia (MV4-11)0.008 µM nih.gov

The promising in vitro results for some pyrazole carboxamide analogs have led to their evaluation in pre-clinical animal models. The compound FN-1501, which demonstrated potent cytotoxicity against leukemia cells, was subsequently tested in a nude-mouse model with MV4-11 xenografts. nih.gov The study found that FN-1501 could induce tumor regression at a dose of 15 mg/kg, showing greater efficiency than the standard chemotherapy agent cytarabine (B982) at 50 mg/kg. nih.gov These findings highlight the potential for this class of compounds to be developed into effective therapeutics for acute myeloid leukemia. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Analogs of this compound have been the subject of various preclinical investigations to determine their potential as anti-inflammatory and immunomodulatory agents. The core pyrazole structure is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in compounds exhibiting a wide range of biological activities.

Research has shown that pyrazole-based compounds can exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. For instance, certain pyrazolone (B3327878) derivatives have been found to regulate the NF-κB/TNF-α/ROS pathway. nih.gov NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a critical protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its activation is a hallmark of inflammatory conditions. Studies on pyrazolo[1,5-a]quinazolines, which are structurally related to pyrazole-carboxamides, demonstrated their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human monocytic cells. This suggests that these compounds can interfere with the upstream signaling cascade that leads to the production of pro-inflammatory mediators.

Furthermore, the synthesis of various pyrazole derivatives has been pursued to explore their potential to mitigate inflammation. These compounds are often evaluated in preclinical models, such as the carrageenan-induced paw edema test in rats, a standard model for acute inflammation.

A primary mechanism by which many anti-inflammatory drugs function is through the inhibition of specific enzymes that catalyze inflammatory processes. Analogs of this compound have been investigated for their ability to inhibit cyclooxygenase (COX) and mitogen-activated protein kinases (MAPKs) like p38 MAPK.

Cyclooxygenase (COX) Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The chronic use of non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX can lead to gastrointestinal side effects, prompting the search for new inhibitors with improved profiles. Novel series of ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates have been synthesized and shown to possess significant anti-inflammatory activity, suggesting their interaction with the COX pathway.

p38 MAPK Inhibition: The p38 MAPKs are a class of kinases that play a central role in the production of pro-inflammatory cytokines like TNF-α and interleukin-1β. Pharmacophore mapping and molecular modeling studies predicted that certain pyrazolo[1,5-a]quinazoline-3-carboxamide derivatives could act as ligands for p38α MAPK. Subsequent biochemical assays confirmed this, demonstrating that these compounds could bind to and inhibit the activity of MAPKs, thereby representing a potential mechanism for their observed anti-inflammatory effects.

Compound Class/DerivativeTarget EnzymeObserved Effect
Pyrazolo[1,5-a]quinazoline-3-carboxamidesp38α MAPK, JNK3, ERK2Ligand binding and potential inhibition.
Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylatesCyclooxygenase (COX)In vivo anti-inflammatory activity.

Additional Biological Activities

Beyond their anti-inflammatory potential, analogs built on the pyrazole-4-carboxamide scaffold have demonstrated a variety of other biological activities in preclinical studies, including antioxidant effects and the inhibition of several medically relevant enzymes.

The structural versatility of pyrazole-4-carboxamide analogs allows them to interact with the active sites of various enzymes, leading to their inhibition.

α-Glucosidase and α-Amylase Inhibition: These enzymes are involved in the digestion of carbohydrates. Their inhibition is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov Certain pyrazole derivatives have shown potent inhibitory activity against both α-glucosidase and α-amylase, with some compounds exhibiting efficacy comparable to the standard drug, Acarbose. nih.gov

Xanthine (B1682287) Oxidase (XO) Inhibition: Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Overproduction of uric acid leads to hyperuricemia and can cause gout. nih.gov Pyrazole derivatives have been identified as remarkable inhibitors of xanthine oxidase, suggesting their potential as anti-gout agents. nih.gov

Urease Inhibition: While specific data on urease inhibition by this compound analogs is limited in the provided context, the broad enzymatic inhibitory profile of the pyrazole class suggests this as a potential area for future investigation.

Table of Enzyme Inhibition by Pyrazole Analogs Data derived from a study on 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2).

EnzymeDerivativeIC₅₀ (µM)Standard DrugStandard Drug IC₅₀ (µM)
α-GlucosidasePyz-175.62 ± 0.56Acarbose72.58 ± 0.68
Pyz-295.85 ± 0.92
α-AmylasePyz-1119.3 ± 0.75Acarbose115.6 ± 0.574
Pyz-2120.2 ± 0.68
Xanthine OxidasePyz-124.32 ± 0.78AllopurinolNot Specified
Pyz-210.75 ± 0.54
IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. nih.gov

The pyrazole scaffold is a key feature in compounds designed to target enzymes implicated in neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.govnih.gov

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme that breaks down neurotransmitters such as dopamine (B1211576). Its inhibition can help conserve depleted dopamine levels in Parkinson's disease. acs.org Numerous pyrazole and pyrazoline derivatives have been synthesized and evaluated as MAO-B inhibitors. nih.govnih.gov Halogenated pyrazoline derivatives, in particular, have shown potent and selective MAO-B inhibition, with some compounds exhibiting IC₅₀ values in the nanomolar range. dergipark.org.tr For example, the compound 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7) was identified as a highly potent, selective, and reversible MAO-B inhibitor. dergipark.org.tr

Acetylcholinesterase (AChE) Inhibition: The inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a primary strategy for treating the symptoms of Alzheimer's disease. nih.govacs.org Pyrazole-based analogs have been designed as potent AChE inhibitors. nih.govacs.org Studies have demonstrated that N-phenylacetamide derivatives bearing a pyrazole ring possess selective AChE inhibitory activity. nih.gov Furthermore, pyrazoline derivatives hybridized with a thiophene (B33073) ring have yielded highly potent AChE inhibitors, with one compound showing an IC₅₀ value of 0.040 µM, comparable to the drug donepezil. nih.gov

Table of Neuroprotective Enzyme Inhibition by Pyrazole Analogs

Target EnzymeCompound TypePotency
Acetylcholinesterase (AChE)Pyrazoline-thiophene hybrid (2l)IC₅₀ = 0.040 µM nih.gov
Acetylcholinesterase (AChE)N-phenylacetamide-pyrazole (Compound 4)IC₅₀ = 8.32 µM nih.gov
Monoamine Oxidase B (MAO-B)Halogenated Pyrazoline (EH7)IC₅₀ = 0.063 µM; Kᵢ = 0.034 µM dergipark.org.tr
Monoamine Oxidase B (MAO-B)1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoleKᵢ values between 1.5 nM and 50 nM nih.gov

Antiprotozoal Activity (e.g., against Trypanosoma cruzi)

Analogs of this compound have been the subject of research for their potential activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. Chagas disease remains a significant health concern in many parts of the world, and the search for new, effective, and safe treatments is ongoing. The current therapeutic options, benznidazole (B1666585) and nifurtimox, have limitations, including variable efficacy in the chronic stage of the disease and significant side effects. nih.govacs.orgnih.gov

Research into pyrazole derivatives has shown that this class of compounds can exhibit significant anti-trypanosomal properties. In one study, a library of 44 pyrazole derivatives was synthesized and evaluated for their activity against T. cruzi. nih.gov These derivatives were designed based on a previously identified hit compound, a 5-amino pyrazole-imidazoline hybrid that showed inhibitory activity against cruzain, a key cysteine protease of the parasite. nih.govmdpi.com The modifications included replacing the imidazoline (B1206853) ring with a carboxamide group, removing the amino group, and adding a methyl group to the pyrazole or imidazoline ring. nih.gov

The in vitro screening of these analogs against the intracellular amastigote form of T. cruzi identified several promising candidates. Notably, compounds 3j and 3m from the 1-aryl-1H-pyrazole-imidazoline series demonstrated potent activity, with IC50 values of 2.75 µM and 3.58 µM, respectively, which were more active than the reference drug benznidazole (IC50 = 4.67 µM). nih.gov The structure-activity relationship (SAR) analysis revealed that the presence of bromine, chlorine, or a methyl group at the para-position of the 1-aryl substituent enhanced the trypanocidal activity. nih.gov Conversely, the introduction of a methyl group on the pyrazole ring (series 4) or the imidazoline ring (series 5) led to a decrease in activity. nih.gov

Another study focused on pyrazole-thiadiazole derivatives, which showed low activity against trypomastigotes but some efficacy in reducing parasite load in 3D cardiac microtissue models. semanticscholar.org This highlights the importance of the specific substitutions on the pyrazole core in determining the biological activity.

**Table 1: In Vitro Activity of Pyrazole Analogs Against *Trypanosoma cruzi***

Compound Modification from Parent Structure IC50 (µM) against intracellular amastigotes Selectivity Index (SI)
3g 1-(4-bromophenyl)-pyrazole-imidazoline 6.09 ± 0.52 45.52
3j 1-(4-chlorophenyl)-pyrazole-imidazoline 2.75 ± 0.62 112.48
3m 1-(4-methylphenyl)-pyrazole-imidazoline 3.58 ± 0.25 44.83
Benznidazole Reference Drug 4.67 ± 0.22 -

Data sourced from a study on pyrazole derivatives against T. cruzi. nih.gov

Herbicidal Activity

Pyrazole carboxamide derivatives are a well-established class of compounds in the agrochemical industry, with many commercialized products used as fungicides and herbicides. researchgate.netnih.govresearchgate.netnih.gov Research in this area is dynamic, with continuous efforts to discover new derivatives with improved efficacy, selectivity, and environmental profiles.

Recent studies have explored novel pyrazole-4-carboxamide derivatives for their herbicidal potential. In one such study, a series of these compounds were designed and synthesized based on the structures of highly active commercial fungicides, fluxapyroxad (B1673505) and flutolanil. nih.gov The bioassays revealed that several of the synthesized compounds exhibited significant fungicidal and, in some cases, herbicidal activities. For instance, compounds TM-1 through TM-8 showed excellent activity against corn rust, surpassing that of commercial standards. nih.gov While the primary focus of this particular study was on fungicidal action, the structure-activity relationship findings are valuable for the design of new herbicides.

Another research effort focused on synthesizing pyrazole-4-carboxamide derivatives bearing an ether group. researchgate.net These compounds were evaluated for their antifungal activity against a panel of five fungi, with some showing outstanding in vitro results against Rhizoctonia solani. researchgate.net The strategic design of these molecules, often involving scaffold hopping from existing commercial products, is a common approach to identify new herbicidal leads. researchgate.net

The mechanism of action for many pyrazole carboxamide herbicides involves the inhibition of key plant enzymes. For example, some are known to target succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain. researchgate.netnih.gov

Table 2: Herbicidal/Fungicidal Activity of Pyrazole-4-Carboxamide Analogs

Compound ID Target Organism Activity Metric (e.g., EC50, % Inhibition) Reference
TM-2 Wheat Rust Comparable field control to triadimefon nih.gov
7d Rhizoctonia solani EC50 = 0.046 µg/mL researchgate.net
12b Rhizoctonia solani EC50 = 0.046 µg/mL researchgate.net
Fluxapyroxad Rhizoctonia solani EC50 = 0.103 µg/mL researchgate.net

Data represents a selection of findings from recent studies on pyrazole carboxamides. researchgate.netnih.gov

Plant Growth Regulation Activity

A study on the effects of pyrazole derivatives on wheat (Triticum aestivum L.) seedlings demonstrated their auxin-like activity. researchgate.net The application of certain pyrazole compounds at a concentration of 10⁻⁸ M resulted in a stimulating effect on the growth and development of both roots and shoots. This suggests that these synthetic molecules can mimic the action of indole-3-acetic acid (IAA), the primary native auxin in plants.

In another investigation, the impact of pyrazole derivatives on tomato (Solanum lycopersicum L.) plants was examined both in vivo and in vitro. nasu-periodicals.org.ua One compound, designated as D-pyrazole-3 , showed the most pronounced effect on the growth and development of tomato plants in vivo when applied at a concentration of 10⁻⁸ M. Furthermore, in vitro studies revealed that this and other pyrazole derivatives could effectively induce callus formation and root development (rhizogenesis) from plant tissue explants. nasu-periodicals.org.ua Specifically, compounds D-pyrazole-1 , D-pyrazole-2 , and D-pyrazole-3 were effective in promoting root formation on shoot explants at concentrations of 10⁻⁹ M and 10⁻⁸ M. nasu-periodicals.org.ua

These findings indicate that pyrazole derivatives hold potential for applications in agriculture and horticulture as plant growth regulators, offering a means to enhance crop establishment and development.

Table 3: Plant Growth Regulation Effects of Pyrazole Derivatives

Compound Plant Species Observed Effect Effective Concentration
Pyrazole Derivative Wheat (Triticum aestivum L.) Stimulated root and shoot growth 10⁻⁸ M
D-pyrazole-3 Tomato (Solanum lycopersicum L.) Pronounced in vivo growth and development 10⁻⁸ M
D-pyrazole-1 Tomato (Solanum lycopersicum L.) In vitro root formation 10⁻⁹ M - 10⁻⁸ M
D-pyrazole-2 Tomato (Solanum lycopersicum L.) In vitro root formation 10⁻⁹ M - 10⁻⁸ M

Data compiled from studies on the plant growth regulatory effects of pyrazole derivatives. researchgate.netnasu-periodicals.org.ua

Molecular and Cellular Mechanism of Action Studies

Target Identification and Validation

The 3-aminopyrazole (B16455) core is recognized as a privileged scaffold in medicinal chemistry for developing kinase inhibitors. nih.gov Derivatives built upon the 3-amino-5-methyl-1H-pyrazole-4-carboxamide framework have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signal transduction pathways. Dysregulation of these kinases is a common feature in many diseases, including cancer.

Key kinase targets for pyrazole (B372694) carboxamide derivatives include:

Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle regulation. nih.gov Derivatives have been developed to target members of the PCTAIRE and PFTAIRE subfamilies, such as CDK16. nih.gov Other studies have focused on CDK2, with some pyrazole derivatives showing potent inhibition. rsc.org

Receptor Tyrosine Kinases (RTKs): This class includes Fibroblast Growth Factor Receptors (FGFRs) and REarranged during Transfection (RET) kinase. Aberrant activation of these receptors is implicated in various cancers. Specific 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as pan-FGFR inhibitors and selective RET kinase inhibitors.

Non-receptor Tyrosine Kinases: The Src family of kinases, which play a role in cell growth and differentiation, have also been targeted.

Other Kinases: Research has also explored the inhibition of kinases such as Aurora-A kinase, Casein Kinase II (CK2), AKT1, Protein Kinase C alpha (PKCα), and p38 MAP kinase (SAPK2a) by various pyrazole carboxamide analogs. nih.govrsc.orgnih.gov

Beyond kinases, derivatives of pyrazole carboxamide have been investigated as inhibitors of other enzymes, such as carbonic anhydrase (CA), and as modulators of protein-protein interactions, like the p53-MDM2 interaction.

Interactive Table: Inhibitory Activity of Pyrazole Carboxamide Derivatives

Derivative Type Target Kinase IC50 Value Cell Line
N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative (Compound 10e) Aurora-A 0.16 µM -
N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative (Compound 10e) - 0.39 µM HCT116
N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative (Compound 10e) - 0.46 µM MCF-7
Pyrazole derivative (Compound 9) CDK2 0.96 µM -
Pyrazole derivative (Compound 7d) CDK2 1.47 µM -
Pyrazole derivative (Compound 7a) CDK2 2.0 µM -
Pyrazole derivative (Compound 4) CDK2 3.82 µM -
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (Compound 3f) - 6.45 µM MDA-MB-468 (48h)

Investigation of Molecular Binding Interactions

Molecular docking and co-crystal structure analyses have been instrumental in understanding how pyrazole carboxamide derivatives interact with their biological targets at the molecular level. These studies reveal key binding modes and interactions that are crucial for their inhibitory activity.

For kinase inhibitors, the pyrazole scaffold often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region. nih.gov For instance, docking simulations of an N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative (compound 10e) within the active site of Aurora-A kinase helped to elucidate its probable binding model. nih.gov

In other studies, molecular docking of 1,3,5-triazine-based pyrazole derivatives showed a high affinity for the EGFR kinase target, forming multiple hydrogen bonds with amino acid residues. rsc.org Similarly, pyrazole-3-carboxamide derivatives have been shown through docking studies to interact with DNA via a minor groove binding mode. jst.go.jp The chain-like shape formed by amide bonds on the pyrazole ring allows these molecules to stretch along the DNA minor groove. jst.go.jp Molecular dynamics simulations have further validated the stability of these compounds within the catalytic domains of their target enzymes. rsc.orgnih.gov

Elucidation of Cellular Pathways Affected

A significant mechanism through which pyrazole carboxamide derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.

Studies have demonstrated that these compounds can trigger apoptosis through various interconnected pathways:

Caspase Activation: Many pyrazole derivatives have been shown to activate key executioner caspases, such as caspase-3. nih.govwaocp.org The activation of caspase-3 is a central event in the apoptotic cascade, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. Some derivatives may also activate initiator caspases like caspase-8, suggesting the involvement of the extrinsic (death receptor-mediated) pathway. nih.gov

Generation of Reactive Oxygen Species (ROS): Some pyrazole compounds induce apoptosis by increasing the intracellular levels of ROS. nih.govwaocp.org Elevated ROS can lead to oxidative stress, damaging cellular components and triggering apoptotic signaling.

Modulation of Apoptotic Regulators: The intrinsic (mitochondrial) pathway of apoptosis is also affected. Studies have shown that pyrazole derivatives can influence the expression of Bcl-2 family proteins, which are critical regulators of this pathway. Furthermore, changes in the activation of the tumor suppressor protein p53 have been observed, which can in turn trigger apoptosis. nih.gov

For example, a series of 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives were found to suppress the growth of A549 lung cancer cells by inducing apoptosis. Another study on a pyrazole derivative in triple-negative breast cancer cells demonstrated that it provoked apoptosis accompanied by elevated ROS levels and increased caspase-3 activity. nih.govwaocp.org

In addition to inducing apoptosis, derivatives of this compound can halt the proliferation of cancer cells by causing cell cycle arrest at specific checkpoints. This prevents the cells from dividing and propagating.

The phase of cell cycle arrest can depend on the specific derivative and the cancer model being studied:

G1 Phase Arrest: Certain pyrazole-based CDK2 inhibitors have been shown to induce a significant cell cycle arrest at the G1 phase. rsc.org

S Phase Arrest: In some cancer cell lines, such as triple-negative breast cancer and colon cancer, treatment with specific pyrazole derivatives has led to cell cycle arrest in the S phase. nih.govwaocp.orgnih.gov

G2/M Phase Arrest: Inhibition of CDK16 by a 3-amino-1H-pyrazole-based inhibitor resulted in a G2/M phase cell cycle arrest. nih.gov

These findings are often confirmed by flow cytometry analysis and western blotting for key cell cycle regulatory proteins. rsc.orgresearchgate.net For instance, one study demonstrated that certain pyrazole carboxamide analogues caused changes in MCF-7 breast cancer cell growth through cell cycle arrest. nih.govrsc.org

Resistance Mechanisms and Strategies for Overcoming Resistance

A significant challenge in cancer therapy is the development of drug resistance. The this compound scaffold has been utilized in the design of next-generation inhibitors aimed at overcoming known resistance mechanisms, particularly in the context of kinase inhibitors.

A primary mechanism of resistance to kinase inhibitors is the emergence of "gatekeeper" mutations in the kinase domain. These mutations occur in a critical residue that controls access to a hydrophobic pocket in the ATP-binding site. Such mutations can sterically hinder the binding of inhibitors without significantly affecting the kinase's activity.

To address this, researchers have designed pyrazole carboxamide derivatives that can effectively inhibit both wild-type and gatekeeper mutant forms of kinases. For example, covalent inhibitors have been developed from the 5-amino-1H-pyrazole-4-carboxamide scaffold to target pan-FGFRs, including those with gatekeeper mutations. Similarly, specific RET kinase inhibitors based on this scaffold have shown potency against the V804M gatekeeper mutant.

In the context of bacterial infections, pyrazole compounds have also been investigated as antibiotic adjuvants to combat resistance. They have shown synergistic activity with antibiotics like colistin (B93849) against multidrug-resistant bacteria, although this effect can be diminished in strains that have acquired resistance through specific genetic alterations. nih.gov

Computational Chemistry and Molecular Modeling of 3 Amino 5 Methyl 1h Pyrazole 4 Carboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. nih.gov This technique is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a ligand at the molecular level. eurasianjournals.com For the pyrazole (B372694) carboxamide class of compounds, docking studies have been extensively used to elucidate their potential as inhibitors of various enzymes. nih.govnih.gov

Molecular docking simulations predict how a ligand, such as 3-amino-5-methyl-1H-pyrazole-4-carboxamide, fits into the active site of a target protein. The process generates various possible binding poses and scores them based on a scoring function, which estimates the binding affinity. A lower binding energy score typically indicates a more favorable and stable interaction.

While specific docking studies on this compound are not widely published, research on analogous pyrazole carboxamides demonstrates their potential to bind to a variety of protein targets. For instance, docking studies on pyrazole derivatives have been conducted against targets like receptor tyrosine kinases, protein kinases, and carbonic anhydrases. nih.gov In one study, novel pyrazole-carboxamides bearing a sulfonamide moiety were docked into the active sites of human carbonic anhydrase I and II (hCA I and hCA II), showing favorable binding energies and interactions. nih.gov Similarly, docking of 1H-pyrazole derivatives into the active sites of VEGFR-2, Aurora A, and CDK2 has revealed minimum binding energies indicative of strong potential inhibition.

The binding affinity is often reported as a docking score or binding energy in kcal/mol or kJ/mol. For example, in a study of pyrazole derivatives targeting various protein kinases, binding energies were found to be as low as -10.35 kJ/mol, suggesting potent inhibition. Another study on pyrazole-carboxamide derivatives as carbonic anhydrase inhibitors calculated binding scores as low as -9.3 for the hCA I complex. nih.gov These studies underscore the utility of docking in estimating the binding affinities of this class of compounds.

Table 1: Representative Molecular Docking Data for Pyrazole Carboxamide Analogs

Compound ClassTarget ProteinReported Binding Affinity/ScoreReference
Pyrazole-carboxamide sulfonamideshCA I-9.3 (Binding Score) nih.gov
Pyrazole-carboxamide sulfonamideshCA II-8.5 (Binding Score) nih.gov
1H-Pyrazole-3-carboxamide derivativesDNA-49.67 kcal/mol (Binding Energy) jst.go.jp
Aminopyrimidinyl Pyrazole AnalogsPLK1-12.04 (Docking Score) nih.gov

A crucial outcome of molecular docking is the identification of key amino acid residues within the target's binding site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are critical for the stability of the ligand-protein complex.

For the pyrazole carboxamide scaffold, the amino, carboxamide, and pyrazole ring nitrogens are common points for hydrogen bonding. For example, in the docking of an aminopyrimidinyl pyrazole analog into the PLK1 active site, hydrogen bonds were formed with the key hinge region residue CYS133. nih.gov The docking of pyrazole-carboxamides into carbonic anhydrase revealed interactions with key residues like HIS94, HIS96, and THR199, often involving the zinc ion coordinated by the active site histidines. nih.gov Hydrophobic interactions with residues such as valine, leucine, and phenylalanine also frequently contribute to the binding of the pyrazole core and its substituents. nih.gov Understanding these specific interactions is vital for optimizing the ligand's structure to improve its affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. arabjchem.org This approach is used to predict the activity of new, unsynthesized compounds and to understand which structural properties are important for activity. arabjchem.org

QSAR models are developed using a "training set" of compounds for which the biological activity is known. Molecular descriptors, which are numerical representations of chemical and physical properties, are calculated for each compound. These descriptors can encode steric, electronic, hydrophobic, and topological features. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

For pyrazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov In a study on pyrazole analogs as PLK1 inhibitors, CoMFA and CoMSIA models were developed that showed good statistical reliability (q² values of 0.628 and 0.580, respectively), indicating strong predictive power. nih.gov Such models can accurately predict the inhibitory potency (e.g., pIC₅₀) of new compounds based solely on their structure, thereby guiding the design of more effective molecules. nih.govnih.gov

A significant advantage of QSAR, particularly 3D-QSAR, is the generation of contour maps. These maps visualize the regions around the aligned molecules where modifications to the structure would likely lead to an increase or decrease in activity.

Steric Contour Maps: Green contours indicate regions where bulky substituents are favored, while yellow contours show areas where bulk is detrimental to activity.

Electrostatic Contour Maps: Blue contours highlight regions where positive charge is favorable, and red contours indicate where negative charge is preferred.

By analyzing these maps in conjunction with docking results, medicinal chemists can gain a detailed understanding of the structure-activity relationship. nih.gov For instance, a QSAR study on pyrazole derivatives might reveal that a bulky, electropositive group at the 5-position of the pyrazole ring enhances activity, while a smaller, electronegative group at the 3-position is preferred. This information provides a rational basis for designing the next generation of compounds with improved activity profiles. acs.org

Table 2: Illustrative Output from a Hypothetical QSAR Study

Compound IDExperimental pIC₅₀Predicted pIC₅₀Key Structural Feature
Analog 16.56.45-methyl group
Analog 27.27.15-ethyl group (favorable steric)
Analog 35.85.93-chloro group (unfavorable electrostatic)
Analog 47.57.65-ethyl, 3-amino (favorable combination)

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the analysis of conformational changes, flexibility, and the stability of ligand-protein complexes. eurasianjournals.com The Automated Topology Builder (ATB) repository provides validated molecular force fields for compounds like this compound, facilitating their use in MD simulations. uq.edu.au

MD simulations of pyrazole-carboxamide derivatives complexed with their target proteins have been used to validate docking results and assess binding stability. nih.gov Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD profile for both the protein and the ligand suggests that the complex is stable and has reached equilibrium. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual residues or atoms around their average position. High RMSF values in certain protein regions can indicate flexibility, which may be important for ligand binding or protein function.

Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds between the ligand and protein over the course of the simulation, providing insight into the most persistent and important interactions.

In a study on pyrazole-carboxamide inhibitors of carbonic anhydrase, 50-nanosecond MD simulations revealed that the lead compounds exhibited good stability within the binding sites of hCA I and hCA II, with only minor conformational changes and fluctuations. nih.gov Such simulations confirm that the binding mode predicted by docking is stable over time and provide a more realistic picture of the molecular interactions. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool in the computational study of molecular systems. For this compound, these calculations can provide significant insights into its electronic structure, stability, and reactivity. Methodologies such as DFT, often employing functionals like B3LYP with basis sets such as 6-31G*, are utilized to optimize the molecular geometry and compute key electronic descriptors. researchgate.netjcsp.org.pkiaea.org

A fundamental aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.netarabjchem.org A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For pyrazole derivatives, these calculations have been instrumental in understanding their chemical behavior. researchgate.netarabjchem.org

Another significant output from quantum chemical calculations is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is invaluable for predicting how the molecule will interact with other chemical species and biological targets.

Detailed research findings on analogous pyrazole carboxamide derivatives have demonstrated the utility of these computational approaches. For instance, studies on similar compounds have calculated HOMO-LUMO energy gaps and have used these values to correlate with observed chemical or biological activity. researchgate.netarabjchem.org

Table 1: Representative Frontier Molecular Orbital Energies for Structurally Related Pyrazole Derivatives

Compound ClassHOMO (eV)LUMO (eV)Energy Gap (eV)
Pyrazole-Carboxamide Derivative 1-5.44-1.214.23
Pyrazole-Carboxamide Derivative 2-5.56-1.244.32
Pyrazole-Carboxamide Derivative 3-5.63-1.414.21
Pyrazole-Carboxamide Derivative 4-5.67-1.793.88
Aminopyrazole Derivative--1.16 - 2.35

Data is illustrative and based on findings for various pyrazole derivatives. researchgate.netarabjchem.org

In silico ADMET Prediction for Research Compound Prioritization (excluding clinical relevance)

In the early stages of chemical research, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step for prioritizing compounds with favorable characteristics. These computational models allow for the assessment of a molecule's potential behavior in a biological system, guiding the selection of candidates for further investigation while reducing the reliance on extensive experimental testing. For research compounds like this compound, various ADMET parameters can be predicted using specialized software and web-based platforms such as pkCSM and SwissADME. semanticscholar.orgnih.gov

The primary goal of these predictions in a research context is to flag potential liabilities that might hinder a compound's utility as a research tool. For example, poor absorption or rapid metabolism could limit a compound's effectiveness in in vitro or in vivo experimental systems. Toxicity predictions are also vital for identifying compounds that may exhibit non-specific cytotoxic effects, which could confound experimental results.

Key ADMET parameters evaluated for research compound prioritization include:

Absorption: Parameters such as intestinal absorption, and cell permeability are predicted to estimate the compound's ability to be absorbed into a biological system.

Distribution: Predictions of volume of distribution and blood-brain barrier permeability help in understanding where the compound is likely to distribute.

Metabolism: The potential for the compound to be metabolized by cytochrome P450 enzymes is assessed, as this can affect its stability and duration of action in experimental assays.

Excretion: Predictions related to the route and rate of elimination of the compound.

Toxicity: A range of toxicity endpoints are evaluated, including potential for mutagenicity (AMES toxicity), hepatotoxicity, and skin sensitization. nih.gov

By evaluating these parameters, researchers can rank and prioritize a series of compounds, selecting those with the most promising profiles for synthesis and further study. This approach allows for the efficient allocation of resources to compounds that are more likely to be useful as research probes. Several studies on pyrazole derivatives have successfully employed in silico ADMET prediction to guide their research efforts. semanticscholar.orgjohnshopkins.eduresearchgate.net

Table 2: Key In Silico ADMET Parameters for Research Compound Prioritization

ParameterDescriptionFavorable Range/Indication for Research
Absorption
Human Intestinal AbsorptionPercentage of compound absorbed through the human intestine.> 80%
Caco-2 PermeabilityA model for intestinal permeability.Papp > 8 x 10⁻⁶ cm/s
Distribution
VDss (human)Volume of distribution at steady state.Low to moderate
BBB PermeabilityAbility to cross the blood-brain barrier.LogBB > 0.3 for CNS targets; LogBB < -1.0 for peripheral targets
Metabolism
CYP Substrate/InhibitorLikelihood of being a substrate or inhibitor of Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4).Not a potent inhibitor of major isoforms
Toxicity
AMES ToxicityPotential to be mutagenic.Negative
HepatotoxicityPotential to cause liver damage.Negative
hERG I InhibitorPotential to inhibit the hERG potassium channel.Negative
Skin SensitisationPotential to cause an allergic skin reaction.Negative

This table provides a general guide to favorable ADMET properties for research compounds based on commonly used prediction models. nih.gov

Analytical Characterization of 3 Amino 5 Methyl 1h Pyrazole 4 Carboxamide in Research Contexts

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 3-amino-5-methyl-1H-pyrazole-4-carboxamide by providing detailed information about its atomic and molecular composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound by providing information on the chemical environment of hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N) nuclei. Two-dimensional (2D) NMR techniques further aid in establishing the connectivity between different parts of the molecule.

¹H NMR, ¹³C NMR, ¹⁵N NMR, and 2D NMR:

Detailed experimental NMR data for this compound is not widely available in the public domain. However, based on the known structure, the expected NMR signals can be predicted. For instance, in ¹H NMR, one would anticipate distinct signals for the methyl protons, the amine protons, the amide protons, and the pyrazole (B372694) ring proton. Similarly, ¹³C NMR would show characteristic peaks for the methyl carbon, the pyrazole ring carbons, and the carbonyl carbon of the amide group.

In related pyrazole structures, such as methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, the pyrazole ring proton typically appears as a singlet in the aromatic region of the ¹H NMR spectrum. mdpi.com The carbon signals for the pyrazole ring in similar compounds are also well-defined in the ¹³C NMR spectrum. mdpi.com For the specific target compound, the analysis of related structures like 3-amino-5-methylpyrazole (B16524) can offer insights into the expected chemical shifts. chemicalbook.com

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H ~2.2-2.5 Singlet C5-CH₃
¹H ~5.0-6.0 (broad) Singlet C3-NH₂
¹H ~7.0-8.0 (broad) Singlet CONH₂
¹H ~11.0-13.0 (broad) Singlet NH (pyrazole)
¹³C ~10-15 Quartet C5-CH₃
¹³C ~90-100 Singlet C4
¹³C ~145-155 Singlet C5
¹³C ~155-165 Singlet C3

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amino and amide groups, the C=O bond of the amide, and C-H bonds of the methyl group. Studies on similar aminopyrazole structures provide reference points for these vibrational frequencies. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H (Amine & Amide) Stretching 3100-3500
C-H (Methyl) Stretching 2850-3000
C=O (Amide) Stretching 1650-1690
N-H (Amine & Amide) Bending 1550-1650

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion m/z (predicted) Description
[M+H]⁺ 141.0771 Protonated molecule
[M+Na]⁺ 163.0590 Sodium adduct

Note: Predicted m/z values are based on the exact mass of the most abundant isotopes.

Chromatographic Techniques for Purity and Isolation

Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of reactions and for preliminary purity assessment. The retention factor (Rf) value is dependent on the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (solvent system) used. For pyrazole derivatives, solvent systems often consist of mixtures of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) or acetone (B3395972). mdpi.com

For the purification of this compound on a larger scale, column chromatography is the standard technique. Silica gel is commonly used as the stationary phase, and the mobile phase is typically a gradient of solvents, starting with a less polar mixture and gradually increasing in polarity to elute the compound of interest. The selection of the solvent system is often guided by prior TLC analysis. For example, a mixture of acetone and n-hexane has been used for the column chromatographic purification of related pyrazole compounds. mdpi.com

Table 4: List of Compounds Mentioned

Compound Name
This compound
3-amino-5-methylpyrazole
methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate
Ethidium bromide
Zaleplon

X-ray Crystallography for Solid-State Structure Determination

The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray diffraction analysis. This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical behavior.

As of the latest available research, a detailed single-crystal X-ray diffraction study specifically for this compound has not been publicly documented. While crystallographic data for numerous isomeric and related pyrazole derivatives exist, the specific crystal structure of this compound remains to be elucidated and reported in scientific literature.

Future research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be necessary to provide the following critical data:

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue (Example)
Empirical FormulaC₅H₈N₄O
Formula Weight140.14 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value to be determined
b (Å)Value to be determined
c (Å)Value to be determined
α (°)90
β (°)Value to be determined
γ (°)90
Volume (ų)Value to be determined
Z4
Density (calculated) (g/cm³)Value to be determined
R-factorValue to be determined
CCDC NumberTo be assigned

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

Bond/AngleLength (Å) / Angle (°)
N1-N2Value to be determined
C3-N(amino)Value to be determined
C4-C(carboxamide)Value to be determined
C5-C(methyl)Value to be determined
N1-C5-C4 AngleValue to be determined
N2-C3-C4 AngleValue to be determined

The acquisition of this data would allow for a comprehensive understanding of its solid-state properties and provide a foundational basis for further computational and experimental studies.

Future Perspectives and Unexplored Research Directions for 3 Amino 5 Methyl 1h Pyrazole 4 Carboxamide

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of pyrazole (B372694) derivatives is continuously evolving, with a growing emphasis on sustainable and efficient methods. Future research on 3-amino-5-methyl-1H-pyrazole-4-carboxamide is likely to focus on the development of novel synthetic routes that are not only high-yielding but also environmentally benign.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. mdpi.comrsc.org This technique has been successfully applied to the synthesis of various pyrazole derivatives, often leading to shorter reaction times and cleaner reaction profiles compared to conventional heating methods. mdpi.comrsc.orgnih.gov Future studies could explore the application of microwave irradiation to the synthesis of this compound and its analogs, potentially leading to more efficient and scalable production processes.

Green Chemistry Approaches:

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact. For the synthesis of this compound, future research could investigate the use of:

Eco-friendly solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids. nih.gov

Catalytic methods: Employing reusable catalysts to enhance reaction efficiency and reduce waste. nih.gov

Multi-component reactions: Designing one-pot reactions where multiple starting materials react to form the final product, thereby reducing the number of synthetic steps and purification processes. mui.ac.ir

A recent study demonstrated a green and efficient synthesis of 5-amino-1H-pyrazole-4-carbonitriles using a novel nanocatalyst in an aqueous ethanol solvent. nih.gov This approach highlights the potential for developing sustainable synthetic routes for related compounds like this compound.

Synthetic ApproachPotential Advantages for this compound Synthesis
Microwave-Assisted Synthesis Reduced reaction times, improved yields, enhanced reaction control.
Green Chemistry Use of environmentally benign solvents, reduced waste generation, increased energy efficiency.
Catalytic Methods High catalytic efficiency, catalyst reusability, milder reaction conditions.
Multi-component Reactions Simplified procedures, reduced number of synthetic steps, time and cost savings.

Development of Advanced Derivatization Strategies for Enhanced Selectivity and Potency

The core structure of this compound offers multiple sites for chemical modification, allowing for the creation of a diverse library of derivatives with potentially improved pharmacological properties. Advanced derivatization strategies will be crucial for enhancing the selectivity and potency of this compound towards specific biological targets.

Structure-activity relationship (SAR) studies are fundamental in guiding the design of new derivatives. nih.gov By systematically modifying the substituents on the pyrazole ring, researchers can identify key structural features that govern biological activity. For instance, substitutions at different positions of the pyrazole ring have been shown to significantly influence the anticancer efficacy and tumor selectivity of pyrazole derivatives. nih.gov

Future derivatization efforts could focus on:

Introduction of specific functional groups: To enhance binding affinity to target proteins and improve pharmacokinetic properties.

Bioisosteric replacements: Replacing certain functional groups with others that have similar physical or chemical properties to optimize biological activity.

Hybrid molecule design: Combining the this compound scaffold with other pharmacologically active moieties to create hybrid molecules with dual or synergistic effects. nih.gov

Investigation of Synergistic Effects with Existing Therapeutic Agents

Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Investigating the synergistic effects of this compound with existing therapeutic agents could unlock new treatment paradigms.

Given that many pyrazole derivatives act as kinase inhibitors, a promising area of research would be to explore combinations with other anticancer drugs. nih.gov For example, a pyrazole-based Chk2 inhibitor has been shown to have a synergistic effect when combined with doxorubicin (B1662922) in a breast cancer model. nih.gov Similarly, the combination of a c-Met inhibitor with an EGFR inhibitor has shown promise in overcoming drug resistance in non-small cell lung cancer.

Future studies could evaluate the combination of this compound or its derivatives with:

Chemotherapeutic agents: To enhance their efficacy and potentially reduce side effects by allowing for lower doses.

Targeted therapies: To overcome or prevent the development of drug resistance.

Immunotherapies: To modulate the tumor microenvironment and enhance the anti-tumor immune response.

Applications in Emerging Therapeutic Areas Beyond Current Focus

While pyrazole derivatives have been extensively studied for their anticancer properties, their therapeutic potential extends to a wide range of other diseases. nih.govnih.gov Future research should explore the application of this compound in emerging therapeutic areas.

Neurodegenerative Diseases:

Some pyrazole-containing compounds have shown promise in the context of neurodegenerative disorders. nih.gov The ability of certain pyrazole derivatives to modulate kinase activity could be beneficial in diseases like Alzheimer's and Parkinson's, where aberrant kinase signaling is implicated in the disease pathology.

Inflammatory Diseases:

The anti-inflammatory properties of some pyrazole derivatives suggest their potential use in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Baricitinib, a pyrazole derivative that inhibits JAK1 and JAK2, is already approved for the treatment of inflammatory diseases.

Infectious Diseases:

The pyrazole scaffold is also found in compounds with antimicrobial activity. Future research could investigate the potential of this compound and its derivatives as novel antibacterial or antifungal agents.

Emerging Therapeutic AreaPotential Mechanism of Action for this compound Derivatives
Neurodegenerative Diseases Modulation of kinase signaling pathways implicated in neuronal cell death.
Inflammatory Diseases Inhibition of pro-inflammatory cytokines and signaling molecules.
Infectious Diseases Inhibition of essential microbial enzymes or disruption of microbial cell processes.

Integration of Advanced Computational Techniques for De Novo Design

Advanced computational techniques are revolutionizing drug discovery by enabling the de novo design of novel molecules with desired properties. The integration of these methods can significantly accelerate the development of new derivatives of this compound.

Molecular Docking and a nalysis of absorption, distribution, metabolism, excretion, and toxicity (ADMET): These in silico methods can predict the binding affinity and mode of interaction of a ligand with its target protein, as well as its likely pharmacokinetic and toxicity profile. This information is invaluable for prioritizing which compounds to synthesize and test experimentally.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to understand the stability of the interaction and the role of specific residues in binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized molecules. nih.gov

By leveraging these computational tools, researchers can rationally design novel derivatives of this compound with enhanced potency, selectivity, and drug-like properties.

Biophysical Characterization of Target Interactions

A thorough understanding of how a drug molecule interacts with its biological target at the molecular level is crucial for rational drug design. Biophysical techniques provide detailed information on the binding thermodynamics, kinetics, and structural basis of these interactions.

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of a ligand bound to its target protein, revealing the precise binding mode and key interactions.

Thermal Shift Assays (TSA): TSA is a high-throughput method for identifying compounds that bind to a target protein by measuring changes in the protein's thermal stability upon ligand binding.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can be used to measure the kinetics (on- and off-rates) and affinity of a ligand-protein interaction in real-time.

Future research on this compound should employ a combination of these biophysical techniques to fully characterize its interactions with its biological targets. This knowledge will be instrumental in guiding the design of more effective and selective second-generation compounds.

Q & A

Q. What are the established synthetic routes for 3-amino-5-methyl-1H-pyrazole-4-carboxamide?

The synthesis typically involves multi-step protocols starting from pyrazole precursors. Key methods include:

  • Cyclocondensation : Reacting ethyl acetoacetate with phenylhydrazine derivatives under basic conditions to form the pyrazole core, followed by functionalization at the 4-position (e.g., hydrolysis to carboxylic acid derivatives) .
  • Vilsmeier-Haack Reaction : Used to introduce aldehyde groups into pyrazole intermediates, which can be further modified to carboxamides .
  • Condensation with Acid Anhydrides/Chlorides : Reacting amino-substituted pyrazoles with acid derivatives to form carboxamide functionalities, as demonstrated in the synthesis of analogous 5-substituted pyrazole-4-carboxylates . Reaction conditions (e.g., solvent choice, temperature, catalysts) are critical for yield optimization .

Q. What spectroscopic and analytical methods are employed for characterization?

Post-synthesis characterization relies on:

  • IR Spectroscopy : To identify functional groups (e.g., C=O, N-H stretches) .
  • ¹H-NMR and ¹³C-NMR : For structural elucidation, including substituent positions and ring conformation .
  • Mass Spectrometry : To confirm molecular weight and fragmentation patterns .
  • Elemental Analysis : Validates purity and empirical formula . Advanced studies may combine experimental data with computational modeling to resolve structural ambiguities .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing substituents to the pyrazole core?

Yield optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in condensation steps .
  • Catalyst Use : Acid or base catalysts (e.g., DMAP) accelerate carboxamide formation .
  • Temperature Control : Lower temperatures minimize side reactions during sensitive steps (e.g., azide couplings) .
  • Protection/Deprotection : Temporary protection of amino groups prevents undesired side reactions during functionalization .

Q. How should researchers resolve contradictions in spectroscopic data during structural validation?

Contradictions (e.g., ambiguous NMR signals) can be addressed by:

  • Cross-Validation : Combining multiple techniques (e.g., 2D NMR, X-ray crystallography) .
  • Computational Modeling : DFT calculations to predict spectral profiles and compare with experimental data .
  • Isotopic Labeling : Tracking specific atoms (e.g., ¹⁵N-labeled amines) to clarify resonance assignments .

Q. What methodological approaches are recommended for evaluating the compound's bioactivity?

Pharmacological assessment involves:

  • In Vitro Assays : Testing antibacterial/antifungal activity via broth microdilution (MIC determination) , or anti-inflammatory activity using COX inhibition assays .
  • Enzyme Interaction Studies : Surface plasmon resonance (SPR) or fluorescence quenching to assess binding affinity to target proteins .
  • Dose-Response Analysis : Establishing IC₅₀ values for therapeutic potential evaluation .

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological efficacy?

SAR strategies include:

  • Substituent Modulation : Introducing electron-withdrawing/donating groups at the 3- or 5-positions to alter electronic properties and binding interactions .
  • Bioisosteric Replacement : Swapping the carboxamide group with thioamide or sulfonamide moieties to improve metabolic stability .
  • Conformational Analysis : Using molecular docking to predict how substituent bulkiness affects target binding (e.g., enzyme active sites) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.